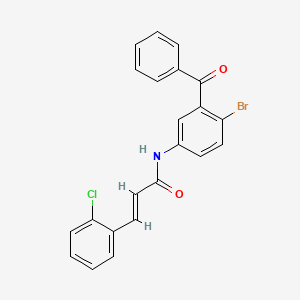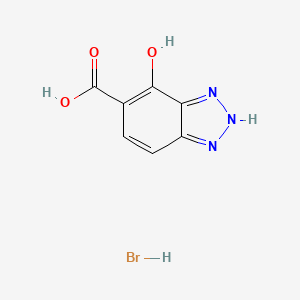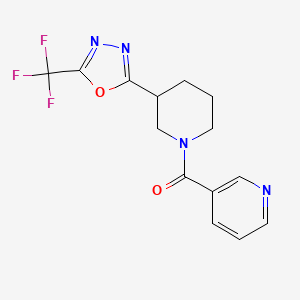
Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
Pyridin-3-yl derivatives, including compounds structurally similar to Pyridin-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, have shown promising antimicrobial and antimycobacterial activities. For instance, some synthesized pyridine derivatives exhibited variable and modest activity against various bacterial and fungal strains. Specifically, compounds with a similar pyridine structure have been screened for their antimycobacterial activity, suggesting potential applications in combating microbial infections (R.V.Sidhaye et al., 2011).
Optical Properties and Material Applications
The unique optical properties of pyridine derivatives, including those with structures akin to this compound, have been explored for potential material applications. Research has demonstrated that these compounds can exhibit significant Stokes' shift ranges and quantum yields, which can be tuned depending on the chemical structure of the substituent. This makes them suitable for applications in low-cost luminescent materials (G. Volpi et al., 2017).
Anticancer Applications
Several pyridine derivatives, including structures analogous to this compound, have been synthesized and evaluated for their anticancer activities. Compounds bearing the pyridine moiety have shown promising results against various cancer cell lines, including liver, colon, and breast cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (H. Hafez et al., 2020).
Antiviral and Cytotoxic Agents
Pyridine-based compounds have been researched for their antiviral and cytotoxic properties. Studies have synthesized and evaluated various pyridine derivatives, including those similar to this compound, for their in vitro antiviral and antitumor activities. Some of these compounds have shown activity against viruses such as herpes simplex and HIV, as well as a broad spectrum of antitumor activities (H. El-Subbagh et al., 2000).
properties
IUPAC Name |
pyridin-3-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)13-20-19-11(23-13)10-4-2-6-21(8-10)12(22)9-3-1-5-18-7-9/h1,3,5,7,10H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUOFXYWUVXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B3014662.png)
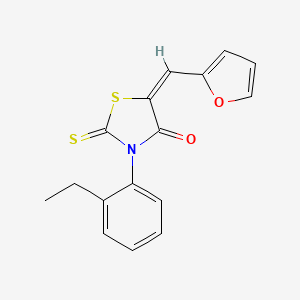
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3014665.png)

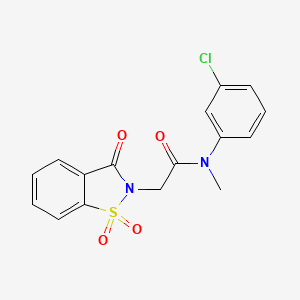
![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3014671.png)


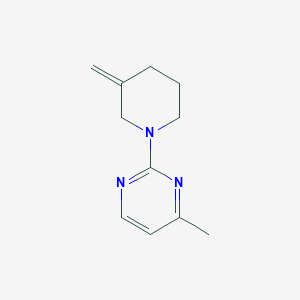
![Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B3014675.png)

